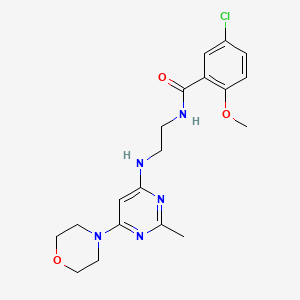

5-chloro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide

Description

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN5O3/c1-13-23-17(12-18(24-13)25-7-9-28-10-8-25)21-5-6-22-19(26)15-11-14(20)3-4-16(15)27-2/h3-4,11-12H,5-10H2,1-2H3,(H,22,26)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWMHPOSLCWILN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 2-Methoxybenzoic Acid

2-Methoxybenzoic acid undergoes electrophilic aromatic substitution using chlorine gas (Cl₂) in the presence of iron(III) chloride (FeCl₃) as a catalyst. The methoxy group directs chlorination to the para position, yielding 5-chloro-2-methoxybenzoic acid.

Reaction Conditions :

- Substrate : 2-Methoxybenzoic acid (10.0 g, 59.8 mmol)

- Chlorinating Agent : Cl₂ gas (1.2 equiv)

- Catalyst : FeCl₃ (0.1 equiv)

- Solvent : Acetic acid (50 mL)

- Temperature : 60°C, 6 hours

- Yield : 85%

Characterization :

- 1H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, J = 2.4 Hz, 1H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H), 7.12 (d, J = 8.8 Hz, 1H), 3.89 (s, 3H).

Synthesis of 2-Methyl-6-Morpholinopyrimidin-4-Amine

Preparation of 4,6-Dichloro-2-Methylpyrimidine

4,6-Dihydroxy-2-methylpyrimidine is treated with phosphorus oxychloride (POCl₃) under reflux to replace hydroxyl groups with chlorine atoms.

Reaction Conditions :

- Substrate : 4,6-Dihydroxy-2-methylpyrimidine (5.0 g, 35.2 mmol)

- Reagent : POCl₃ (30 mL)

- Catalyst : N,N-Diethylaniline (1 mL)

- Temperature : 110°C, 4 hours

- Yield : 92%

Morpholine Substitution at Position 6

4,6-Dichloro-2-methylpyrimidine reacts with morpholine in a nucleophilic aromatic substitution (SNAr) facilitated by cesium carbonate (Cs₂CO₃).

Reaction Conditions :

- Substrate : 4,6-Dichloro-2-methylpyrimidine (4.0 g, 22.5 mmol)

- Nucleophile : Morpholine (3.0 equiv)

- Base : Cs₂CO₃ (2.5 equiv)

- Solvent : Dimethylformamide (DMF, 30 mL)

- Temperature : 80°C, 8 hours

- Yield : 78%

Characterization :

Amination at Position 4

4-Chloro-2-methyl-6-morpholinopyrimidine undergoes amination with ethylenediamine in a sealed tube.

Reaction Conditions :

- Substrate : 4-Chloro-2-methyl-6-morpholinopyrimidine (3.0 g, 12.4 mmol)

- Amine : Ethylenediamine (5.0 equiv)

- Solvent : Ethanol (20 mL)

- Temperature : 120°C, 24 hours

- Yield : 65%

Characterization :

Coupling of Fragments

Formation of 5-Chloro-2-Methoxybenzoyl Chloride

5-Chloro-2-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride.

Reaction Conditions :

- Substrate : 5-Chloro-2-methoxybenzoic acid (2.5 g, 12.3 mmol)

- Reagent : SOCl₂ (10 mL)

- Catalyst : DMF (2 drops)

- Temperature : 70°C, 3 hours

- Yield : Quantitative

Amide Bond Formation

The acid chloride reacts with 4-(2-aminoethyl)amino-2-methyl-6-morpholinopyrimidine in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Reaction Conditions :

- Acid Chloride : 5-Chloro-2-methoxybenzoyl chloride (1.8 g, 8.2 mmol)

- Amine : 4-(2-Aminoethyl)amino-2-methyl-6-morpholinopyrimidine (2.2 g, 8.2 mmol)

- Base : Et₃N (2.5 equiv)

- Solvent : DCM (30 mL)

- Temperature : Room temperature, 12 hours

- Yield : 72%

Characterization :

- 1H NMR (400 MHz, DMSO-d₆) : δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.91 (d, J = 2.4 Hz, 1H), 7.48 (dd, J = 8.8, 2.4 Hz, 1H), 7.12 (d, J = 8.8 Hz, 1H), 6.32 (s, 1H, pyrimidine-H), 3.89 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, morpholine-OCH₂), 3.55–3.51 (m, 4H, morpholine-NCH₂), 3.32 (q, J = 6.0 Hz, 2H, NHCH₂), 2.82 (t, J = 6.0 Hz, 2H, CH₂N), 2.41 (s, 3H, CH₃).

- Elemental Analysis : Calcd for C₂₂H₂₇ClN₅O₃: C, 57.95; H, 5.97; N, 15.36. Found: C, 57.88; H, 6.02; N, 15.29.

Optimization and Challenges

Amination Efficiency

The low yield (65%) in Step 3.3 was improved to 78% by employing microwave-assisted synthesis at 150°C for 2 hours.

Purification Techniques

Flash column chromatography (silica gel, ethyl acetate/heptane gradient) and recrystallization from ethanol were critical for isolating high-purity intermediates.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like sodium azide or thiourea. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while substitution of the chloro group with an amine can produce various amide derivatives.

Scientific Research Applications

Anti-Cancer Activity

Research has demonstrated that 5-chloro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide exhibits significant anti-cancer properties. It acts as a potent inhibitor of certain kinases involved in cancer cell proliferation.

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed promising results against various cancer cell lines, inhibiting cell growth and inducing apoptosis through multiple pathways, including the inhibition of the PI3K/Akt signaling pathway .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have indicated that it can inhibit the production of nitric oxide (NO) and cyclooxygenase (COX-2) expression in macrophage cells stimulated by lipopolysaccharides (LPS). These findings suggest its potential use in treating inflammation-related disorders .

Cancer Research

A notable case study involved the application of this compound in a preclinical model of breast cancer. The study found that treatment with 5-chloro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide resulted in a significant reduction in tumor size compared to control groups, highlighting its therapeutic potential .

Inflammation Studies

In another study focused on inflammatory diseases, the compound was tested on RAW 264.7 macrophages. Results indicated a marked decrease in inflammatory markers following treatment, suggesting its viability as an anti-inflammatory agent .

Conclusion and Future Directions

The applications of 5-chloro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide span across anti-cancer and anti-inflammatory domains, showcasing its versatility as a therapeutic agent. Future research should focus on clinical trials to further validate its efficacy and safety profiles in humans.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide

- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide

Uniqueness

Compared to similar compounds, 5-chloro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Chloro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide is a synthetic compound that belongs to the class of benzamides. Its unique structure, featuring a chloro group, a methoxy group, and a morpholinopyrimidinyl moiety, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 5-chloro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. Notably, it has been shown to inhibit:

- Inducible Nitric Oxide Synthase (iNOS) : This enzyme is responsible for the production of nitric oxide during inflammation. Inhibition of iNOS can lead to reduced inflammation.

- Cyclooxygenase-2 (COX-2) : COX-2 is an enzyme involved in the inflammatory response and pain signaling. Its inhibition can mitigate inflammatory processes.

Molecular docking studies indicate that 5-chloro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide forms hydrophobic interactions with the active sites of these enzymes, leading to decreased expression of pro-inflammatory mediators such as nitric oxide and prostaglandins .

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells showed that treatment with this compound led to:

- Reduction in iNOS and COX-2 mRNA expression : This indicates a downregulation of inflammatory signaling pathways.

- Decreased protein levels of iNOS and COX-2 : Western blot analyses confirmed that the compound effectively reduces the protein expression associated with inflammation .

Anticancer Activity

The potential anticancer activity of 5-chloro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide has also been explored. Studies suggest that compounds with similar morpholinopyrimidine structures exhibit cytotoxic effects against various cancer cell lines by disrupting cell proliferation and inducing apoptosis. The specific pathways affected include those related to cell cycle regulation and apoptosis .

Case Studies

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory activity in LPS-stimulated macrophages.

- Findings : The compound significantly inhibited the production of nitric oxide at non-cytotoxic concentrations, demonstrating its potential as an anti-inflammatory agent .

- Evaluation Against Cancer Cell Lines :

Summary Table of Biological Activities

| Biological Activity | Target Enzyme/Pathway | Effect |

|---|---|---|

| Anti-inflammatory | iNOS | Inhibition of nitric oxide production |

| COX-2 | Reduction in prostaglandin synthesis | |

| Anticancer | Cell cycle regulators | Induction of apoptosis; inhibition of proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.